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Introduction
QX-314 bromide, a quaternary derivative of lidocaine, is a potent inhibitor of neuronal

excitability. Due to its permanent positive charge, QX-314 is membrane-impermeant and must

be introduced into the intracellular space to exert its effects. This unique property has made it a

valuable tool in neuroscience research for selectively silencing specific neuronal populations

and for investigating the roles of various ion channels in neuronal function. This technical guide

provides an in-depth overview of the intracellular actions of QX-314, detailing its mechanisms

of action, effects on various ion channels, and the experimental protocols for its application.

Core Mechanism of Action: Blockade of Voltage-
Gated Sodium Channels
The primary intracellular target of QX-314 is the voltage-gated sodium (Nav) channel. Unlike its

parent compound, lidocaine, which can cross the cell membrane, QX-314 must access its

binding site from the cytoplasmic side of the channel.[1][2]

Use-Dependent Blockade: A key feature of QX-314's action is its use-dependent blockade of

Nav channels.[3] This means that the inhibitory effect is more pronounced when the neuron is

firing action potentials at a higher frequency. QX-314 enters and binds to the inner pore of the

Nav channel when it is in the open state during depolarization.[3] Upon channel closure, the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1680413?utm_src=pdf-interest
https://www.benchchem.com/product/b1680413?utm_src=pdf-body
https://discovery.ucl.ac.uk/id/eprint/10150394/3/Cox_QX-314_manuscript_revision_3.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3171859/
https://elifesciences.org/articles/48118
https://elifesciences.org/articles/48118
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


molecule becomes trapped, leading to a cumulative block with repeated neuronal firing. This

property is crucial for its experimental application in silencing highly active neurons.

State-Dependent Binding: QX-314 exhibits preferential binding to the open and inactivated

states of Nav channels, with weaker binding to the closed resting state.[3] This state-dependent

interaction contributes to the voltage-dependent nature of the block, where depolarization

enhances the inhibitory effect.[4]

Effects on Other Ion Channels
While the primary effect of QX-314 is on Nav channels, higher intracellular concentrations can

also modulate other ion channels, influencing overall neuronal excitability.

Calcium Channels: Intracellular QX-314 has been shown to inhibit voltage-gated calcium (Cav)

channels.[5][6] Studies have demonstrated a reduction in both high-threshold and low-

threshold (T-type) calcium currents in the presence of intracellular QX-314.[6] This effect can

contribute to the overall reduction in neuronal excitability and neurotransmitter release.

Potassium Channels: The effects of QX-314 on potassium (K+) channels are also documented.

It has been reported to block certain types of K+ channels, which can influence the

repolarization phase of the action potential and neuronal firing patterns.[7]

Data Presentation: Quantitative Effects of
Intracellular QX-314
The following tables summarize the quantitative data on the effects of intracellular QX-314 on

various neuronal excitability parameters.
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Parameter Neuron Type
QX-314
Concentration

Effect Reference

Sodium Current

Dorsal Root

Ganglion (DRG)

Neurons

Co-application

with capsaicin
~90% inhibition [2]

Lamprey Spinal

Neurons
0.2 mM

Blocked

inactivating Na+

channels

[5]

Calcium Current

Hippocampal

CA1 Pyramidal

Neurons

10 mM (bromide

salt)

High-threshold

Ca2+ current

reduced to 20%

of control

[6]

Hippocampal

CA1 Pyramidal

Neurons

10 mM (chloride

salt)

Low-threshold

(T-type) Ca2+

current reduced

to < 45% of

control

[6]

Hippocampal

CA1 Pyramidal

Neurons

10 mM (bromide

salt)

Low-threshold

(T-type) Ca2+

current reduced

to < 10% of

control

[6]

Lamprey Spinal

Neurons
10 mM

Marked reduction

of I(Ca)
[5]

Membrane

Potential

Oscillations

Lamprey

Motoneurons

Infused from

microelectrode

Amplitude

reduced by 20-

25%

[5]

Lamprey

Unidentified

Spinal Neurons

Infused from

microelectrode

Amplitude

reduced by 20-

25%

[5]

Action Potential

Firing

Hippocampal

Pyramidal Cells

Intracellular

application

Tonic increases

in firing current

[8]
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threshold

Experimental Protocols
Intracellular Application of QX-314 via Patch Pipette
A common method for introducing QX-314 into a neuron is through the patch pipette during

whole-cell patch-clamp recordings.

Protocol:

Prepare Internal Solution: Dissolve QX-314 bromide in the desired intracellular (pipette)

solution to the final working concentration (typically 1-10 mM). Ensure the pH and osmolarity

of the solution are adjusted appropriately for the cell type. Other components of the internal

solution may include potassium gluconate or CsF, HEPES, EGTA, Mg-ATP, and Na-GTP.[1]

[9]

Establish Whole-Cell Configuration: Approach a target neuron with a patch pipette filled with

the QX-314-containing internal solution. After forming a gigaohm seal, rupture the cell

membrane to establish the whole-cell configuration.

Diffusion and Equilibration: Allow sufficient time for QX-314 to diffuse from the pipette into

the cell and equilibrate. The time required will depend on the size of the neuron and the

access resistance. The effects of QX-314, such as the blockade of action potentials, can

typically be observed within a few minutes.[5]

Electrophysiological Recording: Once the effects of QX-314 have stabilized, proceed with the

desired electrophysiological recordings to study synaptic events or other cellular properties

in the absence of voltage-gated sodium channel activity.[10]

Intracellular Delivery via TRPV1/TRPA1 Channels
An innovative approach for selectively introducing QX-314 into nociceptive neurons involves

co-application with an agonist for Transient Receptor Potential Vanilloid 1 (TRPV1) or Transient

Receptor Potential Ankyrin 1 (TRPA1) channels.[3][11] These channels, when activated, form

large pores that are permeable to QX-314.[12][13][14][15][16]
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Protocol:

Prepare External Solution: Prepare an external recording solution containing both QX-314
bromide (e.g., 5 mM) and a TRPV1 agonist (e.g., capsaicin at 1 µM) or a TRPA1 agonist.[2]

Bath Application: Perfuse the external solution containing the QX-314 and agonist mixture

over the cultured neurons or tissue slice.

Uptake and Blockade: The agonist will activate TRPV1/TRPA1 channels on expressing

neurons, allowing QX-314 to enter the intracellular space. The subsequent intracellular

accumulation of QX-314 leads to the blockade of Nav channels and inhibition of neuronal

excitability in these specific cells.[2]

Washout and Assessment: After a designated incubation period, the external solution can be

washed out. The effects of the intracellularly trapped QX-314 are long-lasting.[2] The

excitability of the targeted and non-targeted neurons can then be assessed using

electrophysiological techniques.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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